molecular formula C25H18Cl2N2 B14932733 1-(2,4-dichlorobenzyl)-2-(naphthalen-1-ylmethyl)-1H-benzimidazole

1-(2,4-dichlorobenzyl)-2-(naphthalen-1-ylmethyl)-1H-benzimidazole

Cat. No.: B14932733
M. Wt: 417.3 g/mol
InChI Key: HNRCEBPJFABPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-DICHLOROBENZYL)-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE is a complex organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound is characterized by the presence of a 2,4-dichlorobenzyl group and a 1-naphthylmethyl group attached to the benzimidazole core.

Preparation Methods

The synthesis of 1-(2,4-DICHLOROBENZYL)-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the 2,4-Dichlorobenzyl Group: This step involves the alkylation of the benzimidazole core with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the 1-Naphthylmethyl Group: The final step is the alkylation of the intermediate product with 1-naphthylmethyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2,4-DICHLOROBENZYL)-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic positions, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,4-DICHLOROBENZYL)-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known activities of benzimidazole derivatives.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(2,4-DICHLOROBENZYL)-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2,4-DICHLOROBENZYL)-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE can be compared with other benzimidazole derivatives, such as:

    1-(2,4-Dichlorobenzyl)-1H-benzimidazole: Lacks the 1-naphthylmethyl group, which may affect its biological activity and chemical properties.

    2-(1-Naphthylmethyl)-1H-benzimidazole:

The uniqueness of 1-(2,4-DICHLOROBENZYL)-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE lies in the combination of both the 2,4-dichlorobenzyl and 1-naphthylmethyl groups, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H18Cl2N2

Molecular Weight

417.3 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-2-(naphthalen-1-ylmethyl)benzimidazole

InChI

InChI=1S/C25H18Cl2N2/c26-20-13-12-19(22(27)15-20)16-29-24-11-4-3-10-23(24)28-25(29)14-18-8-5-7-17-6-1-2-9-21(17)18/h1-13,15H,14,16H2

InChI Key

HNRCEBPJFABPAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NC4=CC=CC=C4N3CC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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